

1,1,3-Trimethylcyclopentane boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,1,3-Trimethylcyclopentane**

Cat. No.: **B1620192**

[Get Quote](#)

Introduction

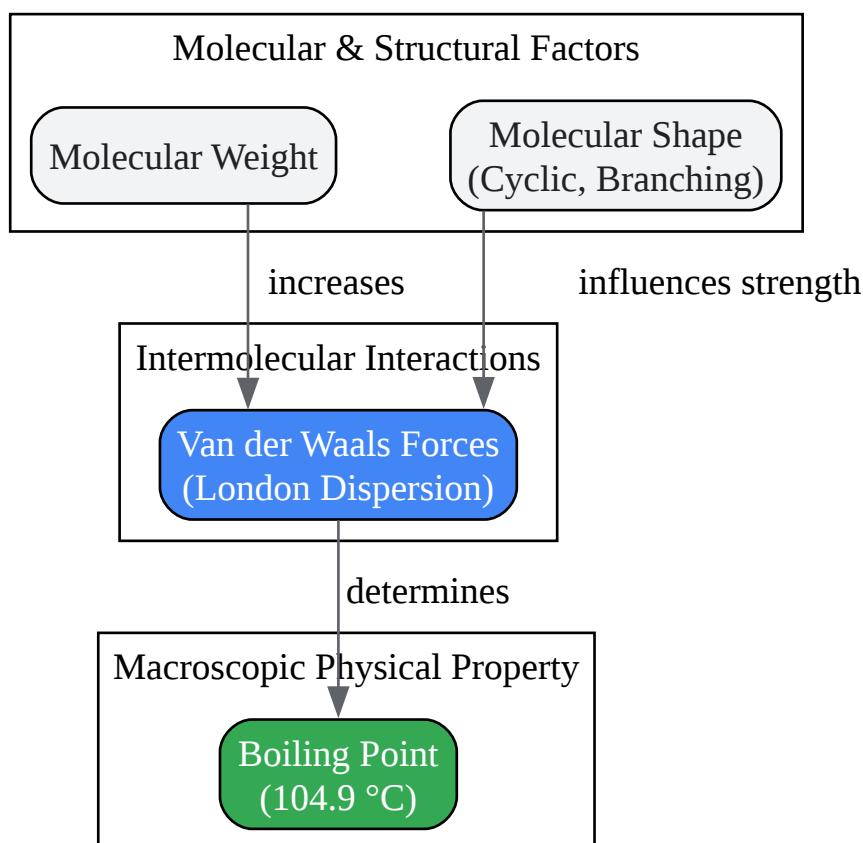
1,1,3-Trimethylcyclopentane (CAS No: 4516-69-2) is a saturated cyclic hydrocarbon with the molecular formula C₈H₁₆.^[1]^[2]^[3] As a substituted cycloalkane, it finds application as a component in high-octane gasoline and as a specialized solvent.^[4] Understanding its physicochemical properties, particularly its boiling point, is critical for professionals in petrochemical research, chemical synthesis, and drug development for applications ranging from reaction condition optimization to purification process design. This guide provides a detailed examination of the boiling point of **1,1,3-trimethylcyclopentane**, the underlying molecular principles that determine it, and a validated experimental protocol for its verification.

Physicochemical Properties

A comprehensive understanding of a compound begins with its fundamental physical constants. These values are essential for predicting its behavior in various chemical and physical processes. The properties of **1,1,3-trimethylcyclopentane** are summarized below.

Property	Value	Unit	Source(s)
Normal Boiling Point	104.9	°C	[1] [4] [5]
Melting Point	-14.2	°C	[1] [4]
Molecular Weight	112.21	g/mol	[1] [2] [3]
Density	0.762 - 0.8	g/cm ³	[1] [4]
Vapor Pressure	35.2 - 39.7	mmHg at 25°C	[1] [4]
Flash Point	6.4	°C	[1] [4]

Analysis of Boiling Point: A Mechanistic Perspective


The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to a phase transition from liquid to gas.[\[6\]](#)[\[7\]](#) This physical constant is dictated by the strength of intermolecular forces. For non-polar hydrocarbons like **1,1,3-trimethylcyclopentane**, the dominant intermolecular attractions are London dispersion forces (a type of van der Waals force). The magnitude of these forces is influenced by molecular weight, shape, and surface area.[\[8\]](#)

Causality Behind Experimental Observations

- Effect of Molecular Weight: Generally, as molecular weight increases within a homologous series, the number of electrons increases, strengthening London dispersion forces and raising the boiling point.[\[8\]](#) With a molecular weight of 112.21 g/mol, **1,1,3-trimethylcyclopentane** has substantial dispersion forces requiring significant thermal energy to overcome.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Influence of Molecular Structure: Cyclic vs. Acyclic Isomers: Cyclic hydrocarbons tend to have higher boiling points than their acyclic (straight-chain) isomers.[\[8\]](#) This is because the rigid, planar structure of the cycloalkane ring allows for a larger surface area of contact between molecules compared to the more flexible and irregularly shaped linear alkanes. This closer packing enhances the effectiveness of van der Waals forces, thus requiring more energy to separate the molecules into the gas phase.

- Impact of Branching: In acyclic alkanes, branching typically lowers the boiling point. For instance, n-octane (a constitutional isomer of **1,1,3-trimethylcyclopentane**) has a boiling point of approximately 125.6°C.[1] The higher boiling point of n-octane compared to **1,1,3-trimethylcyclopentane** seems counterintuitive to the general rule for cyclic compounds. However, the extensive branching in **1,1,3-trimethylcyclopentane** (three methyl groups) creates a more compact, somewhat spherical shape. This reduces the effective surface area for intermolecular contact compared to the elongated shape of n-octane, leading to weaker overall London dispersion forces and a lower boiling point in this specific isomeric comparison.

The logical relationship between molecular structure and boiling point is illustrated below.

[Click to download full resolution via product page](#)

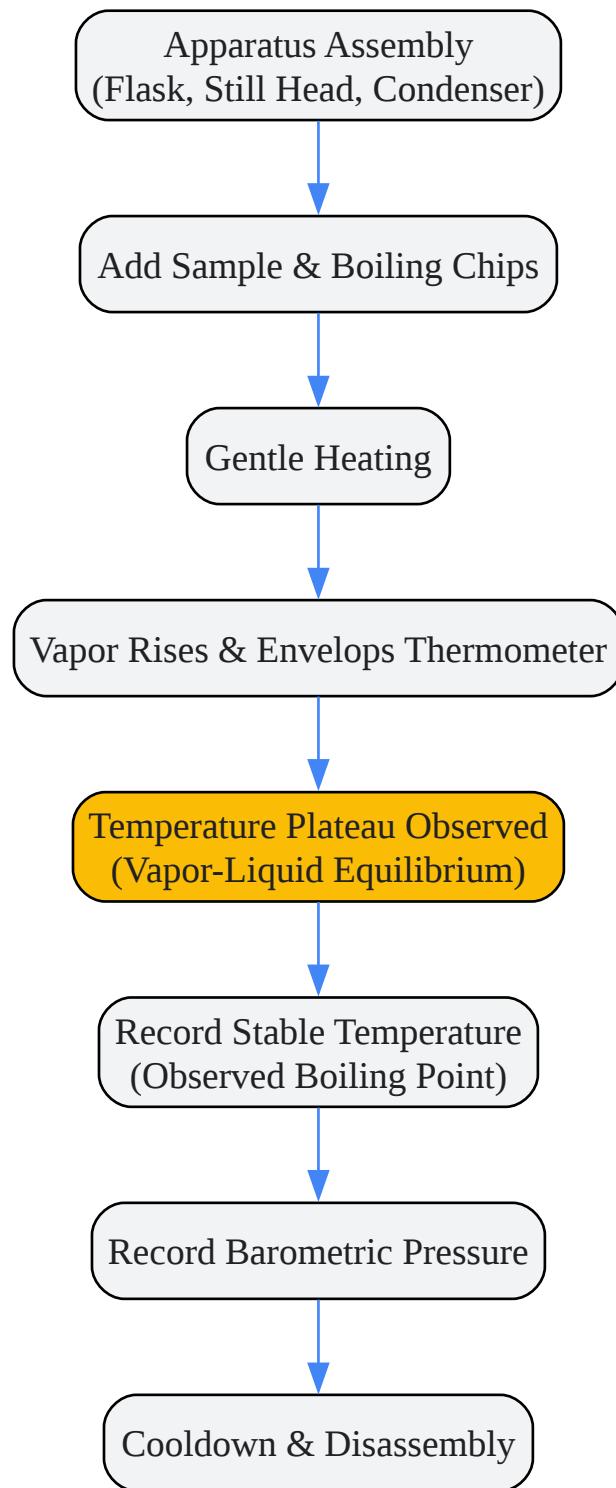
Caption: Factors influencing the boiling point of **1,1,3-trimethylcyclopentane**.

Experimental Protocol: Boiling Point Determination by Simple Distillation

The determination of a boiling point is a foundational technique for characterizing a pure liquid compound.^[6] Simple distillation is a robust method for this purpose when the liquid is volatile and not mixed with other volatile components.

Principle of the Method

This protocol is based on the principle that a pure liquid at its boiling point will exist in equilibrium with its vapor. The temperature of this vapor will remain constant during the distillation process as long as both phases are present, and this temperature is the boiling point at the given atmospheric pressure. The system's self-validation comes from observing a stable temperature plateau during the collection of the distillate.


Step-by-Step Methodology

- Apparatus Assembly:
 - Securely clamp a round-bottom flask to a ring stand.
 - Add 5-10 mL of **1,1,3-trimethylcyclopentane** and a few boiling chips to the flask to ensure smooth boiling.
 - Fit a distillation head (still head) to the flask.
 - Place a calibrated thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.
 - Attach a condenser to the side-arm of the distillation head and secure it with a clamp. Connect the lower condenser inlet to a cold water source and the upper outlet to a drain.
 - Place a collection vessel (e.g., a graduated cylinder or Erlenmeyer flask) at the condenser outlet.
- Heating and Distillation:
 - Begin gently heating the round-bottom flask using a heating mantle.

- Observe the liquid as it begins to boil and the vapor rises.
- Monitor the thermometer. The temperature will rise and then stabilize as the vapor envelops the thermometer bulb and begins to condense.
- Record the temperature at which the liquid is condensing and dripping into the collection vessel at a steady rate (approximately one drop per second). This stable temperature is the observed boiling point.

- Data Recording and Completion:
 - Continue to record the temperature until a significant portion of the liquid has distilled or the temperature begins to drop, indicating the distillation is complete.
 - Record the ambient atmospheric pressure from a laboratory barometer, as boiling point is pressure-dependent.[\[7\]](#)
 - Turn off the heat source and allow the apparatus to cool completely before disassembly.

The workflow for this experimental procedure is visualized below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for boiling point determination via simple distillation.

Conclusion

The boiling point of **1,1,3-trimethylcyclopentane** is authoritatively established at 104.9°C at standard atmospheric pressure. This value is a direct consequence of the interplay between its molecular weight and its unique cyclic and branched structure, which collectively determine the strength of the governing London dispersion forces. Accurate experimental verification of this property, crucial for its application in scientific and industrial contexts, can be reliably achieved through standard laboratory techniques such as simple distillation, where a stable temperature plateau during phase transition serves as a key indicator of purity and identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Octane | C8H18 | CID 356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 111-65-9 CAS MSDS (N-OCTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. thermopedia.com [thermopedia.com]
- 5. Octane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Physical Data and Uses of n-Octane - Junyuan Petroleum Group Purity. Quality. Trust. [junyuanpetroleumgroup.com]
- 8. N-OCTANE | 111-65-9 [chemicalbook.com]
- To cite this document: BenchChem. [1,1,3-Trimethylcyclopentane boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1620192#1-1-3-trimethylcyclopentane-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com